5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid
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Overview
Description
5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid is a chemical compound with the molecular formula C15H20N2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid typically involves the reaction of 1-propyl-1H-benzimidazole with a suitable pentanoic acid derivative. One common method is the condensation reaction between 1-propyl-1H-benzimidazole and 5-bromopentanoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzimidazole derivatives.
Scientific Research Applications
5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-Benzimidazol-2-yl)pentanoic acid
- 5-(1-Methyl-1H-benzimidazol-2-yl)pentanoic acid
- 5-(1-Ethyl-1H-benzimidazol-2-yl)pentanoic acid
Uniqueness
5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid is unique due to the presence of the propyl group on the benzimidazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
5-(1-propylbenzimidazol-2-yl)pentanoic acid |
InChI |
InChI=1S/C15H20N2O2/c1-2-11-17-13-8-4-3-7-12(13)16-14(17)9-5-6-10-15(18)19/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,18,19) |
InChI Key |
XKFASAOLFALDDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCCCC(=O)O |
Origin of Product |
United States |
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